3-Hydroxypalmitoylcarnitine

Mitochondrial fatty acid oxidation Enzyme kinetics CPT II substrate specificity

For LCHAD/TFP deficiency screening and mitochondrial research, 3-Hydroxypalmitoylcarnitine is a critical reference standard. Its unique 3-hydroxy modification on the palmitoyl moiety is essential for accurate LC-MS/MS quantification, distinct from unhydroxylated analogs. Using a certified standard ensures robust validation of diagnostic cutoff ratios and prevents systematic bias in targeted metabolomics.

Molecular Formula C23H45NO5
Molecular Weight 415.6 g/mol
CAS No. 195207-76-2
Cat. No. B569107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypalmitoylcarnitine
CAS195207-76-2
Synonyms3-Hydroxypalmitoylcarnitine;  (2R)-3-Carboxy-2-[(3-hydroxy-1-oxohexadecyl)oxy]-N,N,N-trimethyl-1-propanaminiumInner Salt, _x000B_[1(R)]-3-Carboxy-2-[(3-hydroxy-1-oxohexadecyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt; 
Molecular FormulaC23H45NO5
Molecular Weight415.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4/h20-21,25H,5-19H2,1-4H3/t20?,21-/m1/s1
InChIKeyXKAZIAFZAQAHHG-BPGUCPLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxypalmitoylcarnitine (CAS 195207-76-2): A Specialized Long-Chain Acylcarnitine for Fatty Acid Oxidation Disorder Research


3-Hydroxypalmitoylcarnitine (also known as 3-hydroxyhexadecanoylcarnitine; CAS 195207-76-2) is a long-chain acylcarnitine that serves as a critical intermediate in mitochondrial fatty acid beta-oxidation [1]. Structurally, it is the carnitine ester of 3-hydroxypalmitic acid and is essential for the transport of activated long-chain fatty acids into the mitochondrial matrix. Unlike its saturated counterpart, palmitoylcarnitine, the 3-hydroxy moiety confers distinct biochemical properties and metabolic fates, making it a unique biomarker and research tool for investigating specific inborn errors of metabolism, including long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency [2].

Why 3-Hydroxypalmitoylcarnitine (CAS 195207-76-2) Cannot Be Substituted with Generic Acylcarnitines


Generic substitution with common long-chain acylcarnitines like palmitoylcarnitine (C16) is not scientifically valid for research requiring 3-hydroxypalmitoylcarnitine due to its distinct metabolic origin, unique enzyme substrate specificity, and divergent clinical significance. The 3-hydroxy modification is not a minor variation; it is the direct product of an enzymatic step catalyzed by the LCHAD enzyme within the mitochondrial trifunctional protein complex [1]. Consequently, it accumulates specifically in LCHAD and MTP deficiencies, whereas saturated acylcarnitines accumulate in other, distinct disorders such as carnitine palmitoyltransferase II (CPT II) deficiency [2]. Furthermore, kinetic studies with purified CPT II reveal that 3-hydroxypalmitoyl-CoA has a 3.25-fold higher affinity (lower K0.5) for this key mitochondrial enzyme compared to the 3-oxo intermediate [1], indicating a non-interchangeable role in mitochondrial fatty acid export. These fundamental differences in biochemistry and pathophysiology underscore that 3-hydroxypalmitoylcarnitine is not a generic proxy but a specific, analytically distinct compound essential for accurate disease modeling and diagnostic assay development.

Quantitative Differentiation of 3-Hydroxypalmitoylcarnitine (CAS 195207-76-2) Against Comparators


Enzyme Substrate Affinity: 3-Hydroxypalmitoylcarnitine Exhibits 3.25-Fold Higher CPT II Affinity than the 3-Oxo Intermediate

In kinetic studies using purified carnitine palmitoyltransferase II (CPT II), 3-hydroxypalmitoylcarnitine's precursor, 3-hydroxypalmitoyl-CoA, demonstrated a significantly lower K0.5 value (20 ± 6 µM) compared to its 3-oxo analog, 3-oxopalmitoyl-CoA (65 ± 17 µM). This quantifies a 3.25-fold higher affinity for CPT II, a key enzyme in mitochondrial fatty acid export [1].

Mitochondrial fatty acid oxidation Enzyme kinetics CPT II substrate specificity

Diagnostic Specificity for LCHAD Deficiency: 3-Hydroxypalmitoylcarnitine Accumulation Differentiates from Other Fatty Acid Oxidation Disorders

In a whole-cell fibroblast model, incubation with palmitate led to a distinct elevation of hydroxypalmitoylcarnitine (C16-OH) and palmitoylcarnitine (C16) in LCHAD-deficient cells compared to controls. Crucially, this pattern was absent in other fatty acid oxidation disorders, such as CPT II deficiency, which showed elevations of different acylcarnitine species [1]. The diagnostic utility is underscored by its establishment as a primary marker, often measured as the molar ratio of C16-OH to palmitoylcarnitine (C16) in dried blood spots [2].

Inborn errors of metabolism LCHAD deficiency Metabolic diagnostics

Predictive Value in Diabetic Cardiomyopathy: Elevated 3-Hydroxypalmitoylcarnitine Levels Are Independently Associated with CVD Risk in T2DM

In a cross-sectional study of 741 patients with type 2 diabetes mellitus (T2DM), factor analysis identified a cluster of acylcarnitines (Factor 2, which included 3-hydroxypalmitoylcarnitine, decanoylcarnitine, lauroylcarnitine, and others) that was significantly associated with an increased risk of cardiovascular disease (CVD). After adjusting for confounders, each unit increase in Factor 2 was associated with a 23% higher odds of CVD (Odds Ratio: 1.23, 95% CI: 1.02-1.50) [1].

Cardiovascular disease Type 2 diabetes Metabolomic biomarker

Substrate-Dependent Formation in Mitochondria: 3-Hydroxypalmitoylcarnitine Production Is Specifically Inhibited by Lipid Peroxides

In isolated rat liver mitochondria, the formation of 3-hydroxypalmitoylcarnitine from L-palmitoylcarnitine was found to be specifically inhibited by linoleate monohydroperoxide (L-HPO). The study reported a 50% inhibition of mitochondrial carnitine palmitoyltransferase activity at 12 nmol L-HPO/mg protein, which correlated with reduced 3-hydroxypalmitoylcarnitine production [1]. This sensitivity to oxidative stress is a distinct metabolic characteristic compared to other steps in the beta-oxidation pathway.

Mitochondrial respiration Lipid peroxidation Beta-oxidation inhibition

High-Impact Application Scenarios for 3-Hydroxypalmitoylcarnitine (CAS 195207-76-2) Based on Quantitative Evidence


Development and Validation of MS/MS-Based Newborn Screening Assays for LCHAD/TFP Deficiencies

As a primary diagnostic marker for LCHAD and MTP deficiencies [1], 3-hydroxypalmitoylcarnitine is an indispensable analytical standard. Its use is critical for calibrating tandem mass spectrometry (MS/MS) instruments and validating assays that measure the molar ratio of C16-OH to palmitoylcarnitine (C16) in dried blood spots. This ensures accurate differentiation of these life-threatening disorders from other fatty acid oxidation defects [2].

In Vitro Mechanistic Studies of Mitochondrial Fatty Acid Export and CPT II Kinetics

The 3.25-fold higher affinity of its precursor for CPT II compared to the 3-oxo intermediate [3] makes 3-hydroxypalmitoylcarnitine a key tool for studying the 'reverse carnitine cycle.' Researchers investigating the export of toxic long-chain acyl-CoA esters from mitochondria require this specific compound to accurately model and measure CPT II activity and its role in cellular lipotoxicity.

Metabolomics and Biomarker Discovery in Diabetic Cardiomyopathy and CVD

Given its independent association with a 23% increased odds of CVD in type 2 diabetes patients [4], 3-hydroxypalmitoylcarnitine is a high-value analyte for targeted and untargeted metabolomics studies. Its inclusion in panels can enhance the predictive power of models for diabetic cardiomyopathy risk stratification and for monitoring the metabolic effects of novel therapeutic interventions.

Investigating Mitochondrial Dysfunction Under Oxidative Stress Conditions

The specific inhibition of 3-hydroxypalmitoylcarnitine formation by lipid hydroperoxides at a quantifiable IC50 [5] provides a defined experimental system. Researchers can utilize this compound to probe the effects of oxidative stress on mitochondrial beta-oxidation and CPT II function, offering insights into disease mechanisms in ischemia-reperfusion injury, aging, and metabolic syndrome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxypalmitoylcarnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.